1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(15)10-16/h2,4-5,8,13H,3,6-7,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWRLIOTKHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a synthetic organic compound with a molecular formula of . It belongs to the class of aminopiperidine derivatives, which have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 232.32 g/mol |
| CAS Number | 1281966-86-6 |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various pharmacological effects. These effects include:
- Dopamine Receptor Modulation : Compounds in this class have been studied for their interaction with dopamine receptors, particularly D3 and D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and addiction .
- Anti-inflammatory Effects : Some studies suggest that aminopiperidine derivatives can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by inflammation .
The mechanism of action for this compound involves its binding affinity to specific receptors in the central nervous system. It is hypothesized that the compound may act as a partial agonist or antagonist at dopamine receptors, influencing neurotransmitter release and synaptic plasticity. This modulation can lead to alterations in behavior and mood, showcasing its potential as a therapeutic agent for mood disorders.
Study on Dopamine Receptors
A significant study investigated the role of dopamine D3 receptors in mediating the effects of similar compounds on drug-seeking behavior. The findings demonstrated that antagonism of D3 receptors reduced cocaine self-administration in animal models, suggesting that targeting these receptors might be beneficial for treating addiction .
Anti-inflammatory Research
Another study explored the anti-inflammatory properties of piperidine derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokine production in activated macrophages, highlighting their therapeutic potential in treating inflammatory diseases .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Preliminary toxicity studies are essential to establish safe usage parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine/Ethanone Derivatives
Piperidine Derivatives with Different Aromatic Groups
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (C₁₁H₁₆N₂OS, M.W. 224.32): Replaces the 3-methylphenyl group with a thiophene ring. However, the lack of a methyl group reduces steric hindrance compared to the target compound .
1-[3-(3-Methylphenyl)-2,1-benzoxazol-5-yl]ethan-1-one (C₁₆H₁₃NO₂, M.W. 251.28): Incorporates a benzoxazole ring instead of aminopiperidine. Key Differences: The benzoxazole group increases rigidity and aromaticity, likely altering solubility (logP ~2.5 vs. ~1.8 for the target compound) and metabolic stability .
Fluorinated Analogues
- 1-(3-Aminopiperidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one: Fluorine atoms at the 2- and 4-positions of the phenyl ring. Key Differences: Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, impacting interactions with hydrophobic targets. Boiling point and lipophilicity (clogP ~1.2) are lower than the target compound’s methylphenyl analogue .
Adamantane-Based Derivatives
- 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one (C₁₈H₂₃NO₂, M.W. 293.38): Features a bulky adamantane group instead of aminopiperidine. Key Differences: Adamantane’s rigid structure enhances binding to sterol-rich targets (e.g., fungal CYP51 enzymes) but reduces solubility (aqueous solubility <0.1 mg/mL vs. ~5 mg/mL for the target compound) .
Physicochemical Properties
Notes:
- The target compound’s 3-methylphenyl group balances lipophilicity (logP ~1.8) and solubility, making it more drug-like than adamantane derivatives .
- Fluorinated analogues exhibit lower logP but higher metabolic stability due to reduced CYP450-mediated oxidation .
Antimicrobial Activity
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol: A related antifungal agent shows IC₅₀ = 0.2 µM against Candida albicans by targeting CYP51. The target compound’s aminopiperidine group may confer selectivity for bacterial targets over fungal ones .
- 1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one: Reported antibacterial activity (MIC = 8 µg/mL against S. aureus), suggesting the aminopiperidine moiety enhances Gram-positive targeting .
Neurological Activity
- 1-[3-(Dimethylamino)phenyl]ethan-1-one: A precursor in serotonin receptor modulators (Ki = 50 nM for 5-HT₂A). The target compound’s 3-methylphenyl group may improve blood-brain barrier penetration compared to dimethylamino derivatives .
Q & A
Q. What are the established synthetic routes for 1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves reductive amination or enzymatic transaminase-mediated methods .
- Reductive amination : Reacting 3-methylphenyl ethanone derivatives with 3-aminopiperidine in the presence of reducing agents like sodium borohydride (NaBH₄) or titanium(IV) isopropoxide. Solvent choice (e.g., ethanol or methanol) and pH optimization (7–9) are critical for achieving yields >70% .
- Enzymatic synthesis : Transaminases catalyze chiral-selective amination of ketone precursors. Enzyme loading (5–10% w/w) and substrate ratios (1:1.2 ketone:amine) are optimized to minimize byproducts and enhance enantiomeric excess (>90%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are recommended for accurate refinement .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies key signals: the aminopiperidine NH₂ (~δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary challenges in achieving high enantiomeric purity during synthesis?
- Racemization risks : Basic conditions (pH >9) during amination can lead to racemization. Use of chiral auxiliaries or low-temperature enzymatic methods mitigates this .
- Byproduct formation : Competing reactions (e.g., over-reduction of ketones) are minimized by controlled stoichiometry of reducing agents (e.g., NaBH₄ in ethanol at 0–5°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Targeted derivatization : Modify the 3-methylphenyl group (e.g., halogenation) or piperidine amine (e.g., N-alkylation) to assess bioactivity shifts. Electrophilic aromatic substitution (e.g., nitration) and Suzuki coupling are common strategies .
- Molecular docking : Use AutoDock Vina to simulate binding to CNS targets (e.g., serotonin receptors). Docking scores ≤-8.7 kcal/mol suggest strong interactions, validated by in vitro assays (e.g., radioligand binding) .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Purity validation : Discrepancies may arise from undetected impurities (e.g., residual solvents). Combine HPLC with differential scanning calorimetry (DSC) to confirm thermal stability and crystallinity .
- Off-target profiling : Broad-spectrum kinase/GPCR panels identify unintended interactions. For example, if a compound shows unexpected anti-inflammatory activity, screen COX-2 inhibition alongside primary targets .
Q. How do crystallographic data inform polymorph screening and stability studies?
- Polymorph identification : SHELXL-refined structures reveal packing motifs (e.g., hydrogen-bonded dimers) that correlate with solubility and melting points. High-throughput screening (e.g., solvent-drop grinding) identifies stable forms .
- Stability assays : Accelerated aging (40°C/75% RH) combined with PXRD monitors phase transitions. Metastable polymorphs often convert to thermodynamically stable forms within 14 days .
Q. What methodologies optimize reaction scalability while maintaining stereochemical integrity?
- Flow chemistry : Continuous-flow reactors with immobilized transaminases enable large-scale synthesis (≥100 g) with consistent enantioselectivity. Residence time (10–15 min) and pressure (1–2 bar) are key parameters .
- Green chemistry : Replace traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve E-factors and reduce waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) complicates comparisons. Adopt NIH/EMA guidelines for replicate consistency (n≥3) and positive controls .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-oxidized derivatives) that may contribute to observed effects but are absent in computational models .
Q. What causes variability in crystallization outcomes, and how is this mitigated?
- Solvent polymorphism : Ethanol vs. acetone yields distinct crystal habits. Preferential solvation effects are minimized by using mixed solvents (e.g., ethanol/water 70:30) .
- Seeding techniques : Add microcrystalline seeds (1–5 µm) to supersaturated solutions to control nucleation and ensure reproducible crystal forms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
